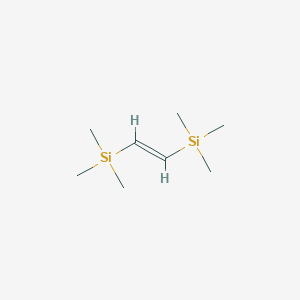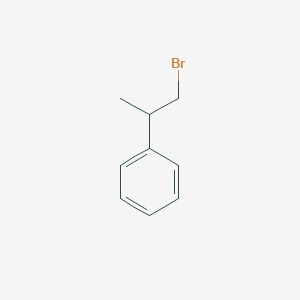![molecular formula O4Sb2 B073367 2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide CAS No. 1332-81-6](/img/structure/B73367.png)
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide is a compound that belongs to the class of bicyclic structures. These structures are characterized by their unique ring systems, which can impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trioxa-1lambda5,3-distibabicyclo[11The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct formation of the desired product.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state antimony compounds, while reduction reactions may produce lower oxidation state products .
Scientific Research Applications
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide is unique due to the presence of antimony in its structure, which imparts distinct chemical properties compared to similar compounds containing other elements like nitrogen or iron. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1332-81-6 |
|---|---|
Molecular Formula |
O4Sb2 |
Molecular Weight |
307.52 g/mol |
InChI |
InChI=1S/4O.2Sb |
InChI Key |
AHBGXHAWSHTPOM-UHFFFAOYSA-N |
SMILES |
O=[Sb]=O.O=[Sb]=O |
Canonical SMILES |
O=[Sb]=O.O=[Sb]=O |
| 1332-81-6 | |
Synonyms |
antimony oxide antimony tetroxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















